molecular formula C19H24N4OS B3014299 2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-75-6

2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B3014299
CAS RN: 898361-75-6
M. Wt: 356.49
InChI Key: WONUTZWVPGMMJG-UHFFFAOYSA-N
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Description

The compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a derivative of thiazolo[3,2-b][1,2,4]triazole, a bicyclic structure that combines a thiazole ring and a triazole ring. This class of compounds has been the subject of research due to their potential biological activities and their interesting chemical properties.

Synthesis Analysis

The synthesis of related thiazolo[3,2-b][1,2,4]triazole derivatives has been reported in the literature. For instance, mercapto-3-phenyl-1,2,4-triazole was reacted with cyano compounds containing active methylene groups to yield 5-amino-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazole-6-carboxylates . Although the specific synthesis of this compound is not detailed, it is likely that a similar approach could be used, involving the reaction of a mercapto-triazole with a suitable cyano compound followed by further functionalization to introduce the ethyl, methylpiperidinyl, and phenylmethyl groups.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles is characterized by the presence of two heterocyclic rings. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms. The specific substituents on the rings, such as the ethyl group and the 4-methylpiperidin-1-yl(phenyl)methyl moiety in the compound of interest, would influence the overall molecular geometry, electronic distribution, and potential for intermolecular interactions.

Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazoles can participate in various chemical reactions due to the presence of reactive functional groups. The amino group in related compounds, for example, could be involved in further reactions such as acylation or alkylation . The specific chemical reactions that this compound might undergo would depend on the reactivity of its substituents and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant polarity, potential for hydrogen bonding, and possibly aromaticity-related stability. The specific properties such as melting point, solubility, and stability of this compound would need to be determined experimentally. However, related compounds have shown biological activity, such as the prevention of ethanol-induced oxidative stress in mouse brain and liver, suggesting that they may possess pharmacologically relevant properties .

Scientific Research Applications

Metabolite Identification and Biological Monitoring

One notable application in scientific research for similar compounds involves the identification and quantification of metabolites. For example, the study of etridiazole metabolites in rats and humans has developed selective and sensitive analytical procedures for detecting metabolites in urine, such as carboxylic and mercapturic acid derivatives. This research is crucial for biological monitoring and understanding the metabolic pathways of various compounds (van Welie et al., 2005).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of compounds is another vital area. Studies on drugs like fomepizole show its efficacy in treating ethylene glycol poisoning, highlighting the importance of these studies in developing therapeutic agents. Such research elucidates how compounds are absorbed, metabolized, and excreted, as well as their mechanism of action (Boyer et al., 2001).

Drug Metabolism and Disposition

The study of drug metabolism and disposition is critical for understanding how drugs and similar compounds interact with biological systems. For instance, research on dabigatran, a direct thrombin inhibitor, provides insights into its biotransformation and the role of esterases in its metabolism. Such studies are essential for drug development and safety assessment (Blech et al., 2008).

Diagnostic and Therapeutic Applications

Compounds with specific molecular structures can also serve as diagnostic tools or therapeutic agents. For example, the development of radiotracers targeting sphingosine-1-phosphate receptor 1 (S1PR1) for imaging in multiple sclerosis highlights the diagnostic applications of chemical compounds in medical research (Brier et al., 2022).

Environmental and Toxicological Studies

Research into the environmental persistence and toxicological effects of chemical compounds is crucial for public health and safety. Studies on brominated flame retardants in human subjects, for example, assess human exposure and potential health risks, informing regulatory policies and health guidelines (Zhou et al., 2014).

Future Directions

Future research on this compound could involve further studies on its synthesis, structure, and properties. It could also be tested for potential biological activity, such as neuroprotective or anti-inflammatory effects .

properties

IUPAC Name

2-ethyl-5-[(4-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-3-15-20-19-23(21-15)18(24)17(25-19)16(14-7-5-4-6-8-14)22-11-9-13(2)10-12-22/h4-8,13,16,24H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUTZWVPGMMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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